Benzamide, N-(3-hydroxyphenyl)-2-methyl-
Description
Benzamide, N-(3-hydroxyphenyl)-2-methyl- is a substituted benzamide derivative characterized by a methyl group at the 2-position of the benzamide ring and an N-(3-hydroxyphenyl) substituent. The 2-methyl group introduces steric and electronic effects, while the 3-hydroxyphenyl moiety enables hydrogen bonding and polar interactions, influencing solubility and biological activity.
Properties
CAS No. |
55814-53-4 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-5-2-3-8-13(10)14(17)15-11-6-4-7-12(16)9-11/h2-9,16H,1H3,(H,15,17) |
InChI Key |
SEZMBJGKTFAUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares N-(3-hydroxyphenyl)-2-methylbenzamide with structurally related benzamides from the evidence:
Key Research Findings
Steric Effects : The 2-methyl group in the target compound may hinder binding to flat enzymatic pockets compared to para-substituted analogs (e.g., ’s dimethoxy derivatives) .
Hydrogen Bonding : The 3-hydroxyphenyl group enables interactions with biological targets (e.g., DNA or proteins), similar to salicylanilide derivatives in .
Synthetic Efficiency : Ultrasonic methods () reduce reaction times by 50–70% compared to refluxing, suggesting applicability for scalable synthesis of the target compound .
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